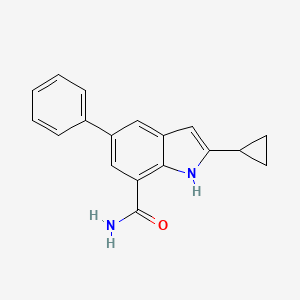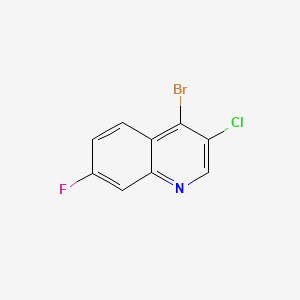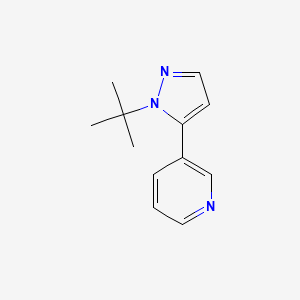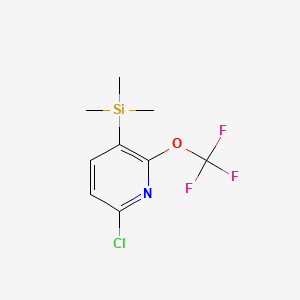
6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine (6-Cl-TFP) is a chemical compound of the pyridine family, with a molecular formula of C7H7ClF3NO2Si. It is a colorless liquid at room temperature with a sweet odor, and is produced synthetically in the laboratory. 6-Cl-TFP is used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals and other products.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Key Intermediate for Herbicide Synthesis : The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a closely related compound, is highlighted as a key intermediate in creating highly efficient herbicides, demonstrating the utility of similar compounds in agricultural chemistry (Zuo Hang-dong, 2010).
Building Blocks in Organometallic Chemistry : Research on 1,3-Diaza-2-yttria- and 1,3-Diaza-2-scandia-[3]ferrocenophanes explores the role of trimethylsilyl-substituted pyridines as building blocks in creating complex organometallic structures, useful in materials science and catalysis (B. Wrackmeyer, E. Klimkina, & W. Milius, 2008).
Investigations into DNA Interactions : A study on 2-Chloro-6-(trifluoromethyl)pyridine, with structural similarities, delves into its interaction with DNA, showcasing the potential for these types of chemicals to be used in biomedical research and drug development (M. Evecen et al., 2017).
Catalysis and Chemical Synthesis : Deprotonative coupling of pyridines with aldehydes facilitated by an HMDS-amide base indicates the use of trimethylsilyl-substituted pyridines in catalyzing novel chemical reactions, useful in organic synthesis and pharmaceutical manufacturing (Masanori Shigeno et al., 2019).
Advanced Materials and Radiolabeling
- Radiolabeling for PET Imaging : The synthesis and characterization of a precursor for radiolabeling peptides for positron emission tomography (PET) imaging highlight the potential of trifluoromethoxy and trimethylsilyl-substituted pyridines in creating diagnostic tools in nuclear medicine (Ryan A. Davis & J. Fettinger, 2018).
Eigenschaften
IUPAC Name |
[6-chloro-2-(trifluoromethoxy)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF3NOSi/c1-16(2,3)6-4-5-7(10)14-8(6)15-9(11,12)13/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNOZXVLSUNTDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678833 |
Source


|
| Record name | 6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221172-02-6 |
Source


|
| Record name | 6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221172-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(trifluoromethoxy)-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


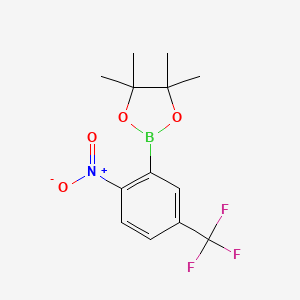
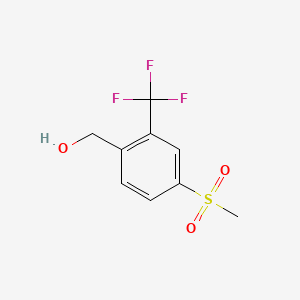



![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-1-morpholin-4-YL-ethanone](/img/structure/B572339.png)
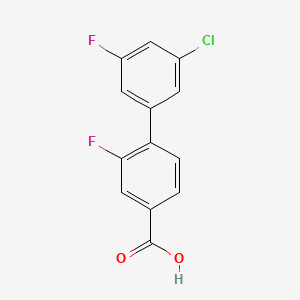
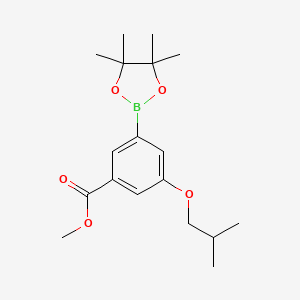
![3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B572345.png)
